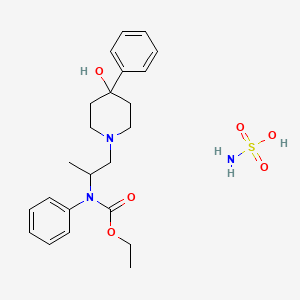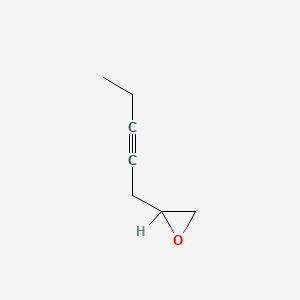
Pent-2-ynyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pent-2-ynyloxirane is an organic compound with the molecular formula C₇H₁₀O. It is characterized by the presence of an oxirane (epoxide) ring and a pent-2-yne (alkyne) group. This compound is known for its unique reactivity due to the strained three-membered oxirane ring and the triple bond in the alkyne group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pent-2-ynyloxirane can be synthesized through various methods. One common approach involves the reaction of pent-2-yne with an epoxidizing agent. For instance, the reaction of pent-2-yne with a peracid, such as m-chloroperbenzoic acid (m-CPBA), can yield this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale epoxidation processes. These processes often employ catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pent-2-ynyloxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can attack the oxirane ring, resulting in ring-opening reactions.
Major Products Formed
Oxidation: this compound can be oxidized to form pent-2-yn-1-one or pent-2-ynoic acid.
Reduction: Reduction can yield pent-2-en-1-ol or pentane-2-ol.
Substitution: Ring-opening reactions can produce compounds such as 2-hydroxy-5-pentyne or 2-amino-5-pentyne.
Aplicaciones Científicas De Investigación
Pent-2-ynyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mecanismo De Acción
The mechanism of action of pent-2-ynyloxirane involves its reactivity towards nucleophiles and electrophiles. The strained oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The alkyne group can undergo addition reactions with electrophiles, resulting in the formation of various products. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
But-2-ynyloxirane: Similar structure but with a shorter carbon chain.
Hex-2-ynyloxirane: Similar structure but with a longer carbon chain.
Pent-3-ynyloxirane: Similar structure but with the alkyne group at a different position.
Uniqueness
Pent-2-ynyloxirane is unique due to the specific positioning of the alkyne group and the oxirane ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and various research applications .
Propiedades
Número CAS |
56956-21-9 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
2-pent-2-ynyloxirane |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-7-6-8-7/h7H,2,5-6H2,1H3 |
Clave InChI |
KJJIVFBKAQJUMY-UHFFFAOYSA-N |
SMILES canónico |
CCC#CCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


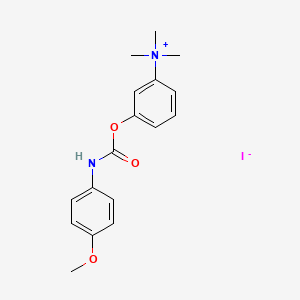
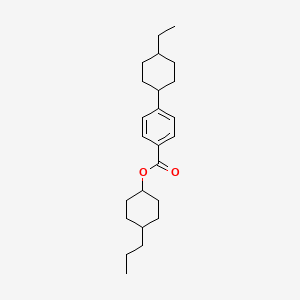
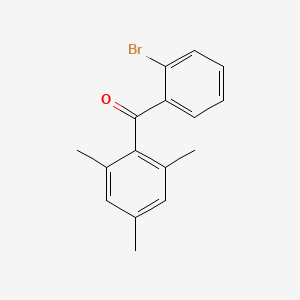
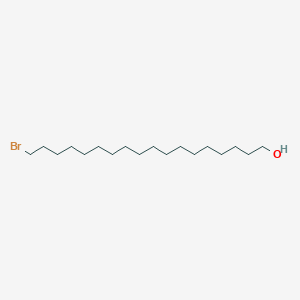
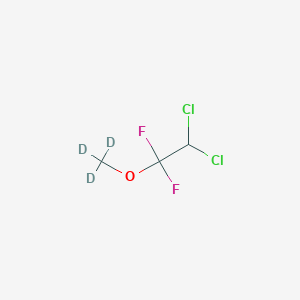
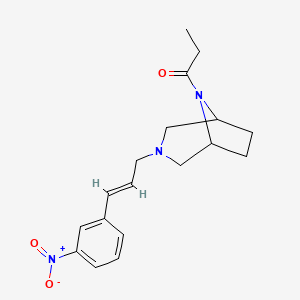
![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13763273.png)
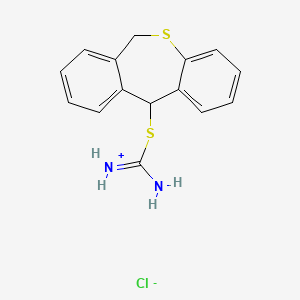


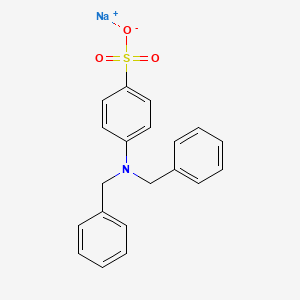
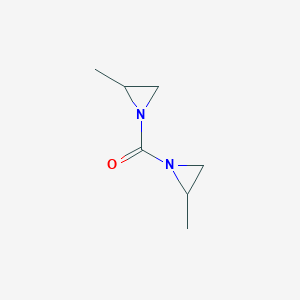
![2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763304.png)
